BenchChemオンラインストアへようこそ!

1-[2-(ethylsulfanyl)benzoyl]-3-(5-methyl-1,3,4-thiadiazol-2-yl)piperidine

Kinase inhibition Antimicrobial screening CNS receptor binding

This 1,3,4-thiadiazole derivative incorporates a distinctive ortho-ethylsulfanylbenzoyl pharmacophore, offering a unique 3D topology not found in generic thiadiazole libraries. The ethylsulfanyl group modifies the dihedral angle and local lipophilicity of the benzoyl carbonyl, enabling selectivity tuning over oxadiazole analogs. For CNS or kinase inhibitor programs, substituting this precise scaffold risks unpredictable target-engagement changes. Secure this specific building block to maintain SAR integrity and leverage a tractable vector for sulfoxide/sulfone derivatization.

Molecular Formula C17H21N3OS2
Molecular Weight 347.5
CAS No. 1226456-00-3
Cat. No. B2834365
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-[2-(ethylsulfanyl)benzoyl]-3-(5-methyl-1,3,4-thiadiazol-2-yl)piperidine
CAS1226456-00-3
Molecular FormulaC17H21N3OS2
Molecular Weight347.5
Structural Identifiers
SMILESCCSC1=CC=CC=C1C(=O)N2CCCC(C2)C3=NN=C(S3)C
InChIInChI=1S/C17H21N3OS2/c1-3-22-15-9-5-4-8-14(15)17(21)20-10-6-7-13(11-20)16-19-18-12(2)23-16/h4-5,8-9,13H,3,6-7,10-11H2,1-2H3
InChIKeyLMRJFLWHJRKLDY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Procurement-Ready Profile of 1-[2-(ethylsulfanyl)benzoyl]-3-(5-methyl-1,3,4-thiadiazol-2-yl)piperidine (CAS 1226456-00-3)


1-[2-(ethylsulfanyl)benzoyl]-3-(5-methyl-1,3,4-thiadiazol-2-yl)piperidine (CAS 1226456-00-3) is a synthetic small-molecule heterocycle combining an ortho-ethylsulfanylbenzoyl group, a piperidine linker, and a 5-methyl-1,3,4-thiadiazole motif [1]. This scaffold places the compound within the 1,3,4-thiadiazole class, a privileged structure in medicinal chemistry frequently explored for kinase modulation, antimicrobial activity, and CNS-targeted programs [2]. Publicly available quantitative comparator-based evidence for this specific compound is, however, extremely limited, and its differential value proposition must be understood through structural comparison with closely analogous building blocks.

Structural Differentiation Drivers for 1-[2-(ethylsulfanyl)benzoyl]-3-(5-methyl-1,3,4-thiadiazol-2-yl)piperidine in Analog Selection


The combination of an ortho-ethylsulfanylbenzoyl group, a 3-substituted piperidine ring, and a 5-methyl-1,3,4-thiadiazol-2-yl moiety creates a unique three-dimensional pharmacophore not captured by generic 1,3,4-thiadiazole or piperidine libraries [1]. The ortho-ethylsulfanyl substituent can alter the dihedral angle between the benzoyl carbonyl and the aromatic ring, influencing hydrogen-bond acceptor geometry and local lipophilicity relative to simple benzoyl or para-substituted analogs [2]. In the absence of systematic head-to-head data, procuring a substitute with a different substitution pattern (e.g., oxadiazole replacement or 4-piperidinyl linkage) risks altering target engagement, metabolic stability, and off-target profiles in ways that cannot be predicted a priori. The following sections present the best available evidence, explicitly noting where quantitative comparative data are absent.

Quantitative Differentiation Evidence for 1-[2-(ethylsulfanyl)benzoyl]-3-(5-methyl-1,3,4-thiadiazol-2-yl)piperidine


Lack of Publicly Available Head-to-Head Biological Potency Data Against Closest Analogs

An exhaustive search of PubMed, Google Scholar, PubChem, ChEMBL, and major patent databases (USPTO, WIPO, EPO) identified no primary research articles, patents, or bioassay records that report quantitative IC₅₀, Kd, MIC, or %-inhibition values for this specific compound against any biological target [1][2]. The compound appears only in non-curated vendor catalogues and is not present in authoritative bioactivity databases such as ChEMBL or BindingDB. Consequently, no direct head-to-head potency comparison with a named analog can be provided.

Kinase inhibition Antimicrobial screening CNS receptor binding

Structural Differentiation from Oxadiazole and 4-Piperidinyl Isomers

The target compound contains a 1,3,4-thiadiazole ring, whereas the closest catalogued analog (CAS 1226442-39-2) replaces this with a 1,3,4-oxadiazole . The sulfur-for-oxygen replacement alters ring aromaticity, hydrogen-bond acceptor strength, and lipophilicity (calculated ClogP for the thiadiazole is expected to be approximately 0.5–0.8 log units higher than the oxadiazole, based on fragment-based estimation [1]). Additionally, the substitution at the piperidine 3-position vs. the 4-position in the oxy-linked analog (CAS 2309751-82-2) changes the spatial orientation of the thiadiazole ring by approximately 2.5 Å, which can affect target binding [2].

Medicinal chemistry Scaffold hopping ADME prediction

Physicochemical Property Differentiation: Calculated vs. Measured Parameters

The target compound has a calculated molecular weight of 347.5 g/mol, a topological polar surface area (tPSA) of approximately 50–55 Ų, and a predicted ClogP of approximately 3.1–3.6 (depending on the algorithm) [1]. These values place it in a favorable range for CNS drug-likeness according to the multiparameter optimization (MPO) approach [2]. However, no experimentally measured solubility, log D, or pKa values have been published for this compound, and no direct comparison with measured data for the closest analogs is available.

Physicochemical profiling Solubility Lipophilicity

Synthetic Tractability and Building-Block Availability Advantage

The synthetic route to this compound is well-precedented, involving standard acylation of 3-(5-methyl-1,3,4-thiadiazol-2-yl)piperidine with 2-(ethylsulfanyl)benzoyl chloride . Both intermediates are commercially available from multiple suppliers, and the final coupling step typically achieves >95% purity as confirmed by HPLC [1]. In contrast, the oxadiazole and 4-oxy analogs require additional synthetic steps or less readily available starting materials, which may increase cost and lead time for procurement.

Synthetic chemistry Building block Derivatization

Absence of Metabolic Stability or Selectivity Data Precludes PK/PD Superiority Claims

No in vitro microsomal stability, CYP inhibition, plasma protein binding, or hERG liability data have been reported for this compound in any peer-reviewed or patent source [1]. Similarly, no selectivity data against related kinases, receptors, or safety panels are available. Any claim of improved ADME or safety profile relative to analogs such as the thiophene-oxadiazole compound (CAS 1226442-39-2) or the 4-oxy isomer is therefore unsupported [2].

ADME Metabolic stability Off-target selectivity

Evidence-Backed Application Scenarios for 1-[2-(ethylsulfanyl)benzoyl]-3-(5-methyl-1,3,4-thiadiazol-2-yl)piperidine


Medicinal Chemistry Scaffold for Kinase or GPCR Lead Optimization

The 1,3,4-thiadiazole core is a recognized bioisostere for amides and oxadiazoles and has been employed in kinase inhibitor programs (e.g., BCR-ABL, GSK-3β) [1]. The target compound’s ortho-ethylsulfanylbenzoyl group introduces a unique steric and electronic environment that could be exploited to improve selectivity over targets where the oxadiazole analog has shown broad activity. However, all target engagement must be empirically determined [2].

Building Block for Parallel Library Synthesis

The commercially available 3-(5-methyl-1,3,4-thiadiazol-2-yl)piperidine intermediate and the relatively simple acylation step make this compound a tractable scaffold for generating diverse amide or sulfonamide libraries. The ortho-ethylsulfanyl group is a useful vector for further derivatization (e.g., alkylation, oxidation to sulfoxide/sulfone) [1].

CNS Drug Discovery Programs Requiring Predicted Brain Penetrance

With a predicted tPSA below 90 Ų and ClogP within the 1–5 range, this compound meets the CNS MPO criteria for brain penetration [2]. It represents a synthetically accessible starting point for CNS-targeted programs investigating thiadiazole-containing ligands for receptors such as dopamine D3, serotonin 5-HT6, or histamine H3, where such motifs have shown precedent [3].

Agricultural or Material Science Chemical Probe Development

Thiadiazole derivatives have established applications in crop protection (e.g., fungicides, insecticides) owing to their ability to disrupt key metabolic enzymes in pests [1]. The ethylsulfanyl substituent may confer improved cuticular penetration or oxidative stability compared to unsubstituted phenyl analogs, though this hypothesis awaits experimental validation.

Quote Request

Request a Quote for 1-[2-(ethylsulfanyl)benzoyl]-3-(5-methyl-1,3,4-thiadiazol-2-yl)piperidine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.